Lopinavir-d7
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Overview
Description
Lopinavir-d7 is a deuterated form of Lopinavir, an antiretroviral drug used primarily in the treatment of HIV-1 infections. Lopinavir is a protease inhibitor that works by inhibiting the activity of the HIV-1 protease enzyme, which is essential for the maturation of infectious virus particles. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Lopinavir due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lopinavir-d7 can be synthesized using a variety of methods. One common approach involves the incorporation of deuterium atoms into the Lopinavir molecule through hydrogen-deuterium exchange reactions. This process typically involves the use of deuterated solvents and catalysts under controlled conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as hot melt extrusion and solid lipid nanoparticle formulation have been explored to enhance the bioavailability and stability of the compound .
Chemical Reactions Analysis
Types of Reactions
Lopinavir-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols and amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be characterized using spectroscopic techniques .
Scientific Research Applications
Lopinavir-d7 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and metabolic pathways.
Biology: Employed in the study of HIV-1 protease inhibition and viral replication.
Medicine: Investigated for its potential use in treating other viral infections, such as COVID-19.
Industry: Utilized in the development of advanced drug delivery systems and formulations
Mechanism of Action
Lopinavir-d7 exerts its effects by inhibiting the HIV-1 protease enzyme, which is crucial for the cleavage of viral polyproteins into functional proteins. This inhibition prevents the maturation of infectious virus particles, thereby blocking the replication of the virus. The molecular targets include the active site of the HIV-1 protease enzyme, and the pathways involved are related to the viral replication cycle .
Comparison with Similar Compounds
Similar Compounds
Ritonavir: Another protease inhibitor often used in combination with Lopinavir to enhance its bioavailability.
Saquinavir: A protease inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Nelfinavir: Another protease inhibitor used in the treatment of HIV-1 infections.
Uniqueness
Lopinavir-d7 is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies. Its combination with Ritonavir also makes it more effective in inhibiting HIV-1 protease compared to other protease inhibitors .
This compound continues to be a valuable compound in scientific research, offering insights into the treatment of viral infections and the development of advanced therapeutic strategies.
Properties
Molecular Formula |
C37H48N4O5 |
---|---|
Molecular Weight |
635.8 g/mol |
IUPAC Name |
(2S)-3,4,4,4-tetradeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide |
InChI |
InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32-,34-/m0/s1/i1D3,2D3,25D |
InChI Key |
KJHKTHWMRKYKJE-JMONXNCVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)COC3=C(C=CC=C3C)C)O)N4CCCNC4=O)C([2H])([2H])[2H] |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O |
Origin of Product |
United States |
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